molecular formula C10H13BrN2O2S B2982170 Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide CAS No. 21784-51-0

Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide

Cat. No.: B2982170
CAS No.: 21784-51-0
M. Wt: 305.19
InChI Key: FGIJQAQQTPDGNT-UHFFFAOYSA-N
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Description

Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is a chemical compound with the molecular formula C10H13BrN2O2S and a molecular weight of 305.19 g/mol . This compound is characterized by the presence of an aminomethaniminium group linked to a benzyl sulfanyl moiety, which is further substituted with a methoxycarbonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide typically involves the reaction of 2-(methoxycarbonyl)benzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, forming the desired product after subsequent purification steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxycarbonyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with thiol groups in proteins.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific biochemical pathways.

    Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide exerts its effects involves its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    Amino{[2-(carboxymethyl)benzyl]sulfanyl}methaniminium chloride: Differing by the presence of a carboxymethyl group instead of a methoxycarbonyl group.

    Amino{[2-(hydroxymethyl)benzyl]sulfanyl}methaniminium iodide: Featuring a hydroxymethyl group in place of the methoxycarbonyl group.

Uniqueness: The methoxycarbonyl group in this compound provides distinct reactivity and stability compared to its analogs, making it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

[amino-[(2-methoxycarbonylphenyl)methylsulfanyl]methylidene]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVBRVZPQAGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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